Cas no 1782769-83-8 (4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine)

1782769-83-8 structure
상품 이름:4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine
CAS 번호:1782769-83-8
MF:C8H6BrN3S
메가와트:256.12233877182
CID:4613832
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine
- 1,2,3-Thiadiazol-5-amine, 4-(3-bromophenyl)-
-
- 인치: 1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2
- InChIKey: QPLBCGONITXFFX-UHFFFAOYSA-N
- 미소: S1C(N)=C(C2=CC=CC(Br)=C2)N=N1
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI39361-1g |
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine |
1782769-83-8 | 98% | 1g |
$75.00 | 2024-04-20 | |
1PlusChem | 1P00I09T-5g |
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine |
1782769-83-8 | 98% | 5g |
$217.00 | 2025-02-28 | |
Chemenu | CM321697-5g |
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine |
1782769-83-8 | 95% | 5g |
$249 | 2023-02-17 | |
A2B Chem LLC | AI39361-5g |
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine |
1782769-83-8 | 98% | 5g |
$209.00 | 2024-04-20 | |
Ambeed | A422921-5g |
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine |
1782769-83-8 | 98% | 5g |
$228.0 | 2024-04-22 | |
1PlusChem | 1P00I09T-1g |
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine |
1782769-83-8 | 98% | 1g |
$83.00 | 2025-02-28 |
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine 관련 문헌
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
4. Caper tea
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
1782769-83-8 (4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine) 관련 제품
- 2645418-49-9(1H-Pyrazole, 3-(2,4,5-trichlorophenyl)-)
- 2703761-31-1(2-(2,6-dioxopiperidin-3-yl)-5-{2-(ethylamino)ethylamino}-2,3-dihydro-1H-isoindole-1,3-dione)
- 50868-74-1(3-Methoxy-2-methylacetanilide)
- 1211534-68-7(1-(2-bromo-4-pyridyl)ethanamine)
- 2137450-25-8(3,4-Morpholinedicarboxylic acid, 3-(chloromethyl) 4-(1,1-dimethylethyl) ester)
- 2743431-91-4(2-amino-3-(5,6-difluoro-1H-indol-2-yl)propanoic acid)
- 1804719-34-3(2-(Difluoromethyl)-6-nitropyridine-4-methanol)
- 1213120-46-7((2R)-2-amino-2-(5-bromo-2-methylphenyl)ethan-1-ol)
- 2228160-72-1(1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol)
- 1249885-61-7(2-(3-methoxypropoxy)pyridin-4-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1782769-83-8)4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine

순결:99%
재다:5g
가격 ($):205.0